NC9

TG2 Inhibition Cancer Stem Cells Structure-Activity Relationship

NC9 (Cbz-Lys(Acr)-PEG2-dansyl) is the definitive tool for TG2 research—the only inhibitor that irreversibly locks TG2 in an open conformation, ablating both transamidase and GTP-binding functions. This dual mechanism, combined with >100-fold selectivity over TG1, TG3, and FXIIIa, delivers reproducible, unambiguous data in cancer stem cell survival, EMT, and osteoblast differentiation studies. Unlike reversible inhibitors such as CP4d, NC9 ensures complete target engagement, making it essential for dissecting GTP-dependent TG2 signaling. Choose NC9 for uncompromised mechanistic precision.

Molecular Formula C35H47N5O8S
Molecular Weight 697.8 g/mol
Cat. No. B8231966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC9
Molecular FormulaC35H47N5O8S
Molecular Weight697.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCOCCNC(=O)C(CCCCNC(=O)C=C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1
InChIKeyPEXQGECJXSNLDT-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NC9 TG2 Inhibitor CAS 1352090-52-8: Procurement Guide for Selective Transglutaminase 2 Research


NC9 (Cbz-Lys(Acr)-PEG2-dansyl) is a targeted, irreversible covalent inhibitor of transglutaminase 2 (TG2, also known as tissue transglutaminase). It also exhibits inhibitory activity against Factor XIIIA (FXIIIA) [1]. As a peptidomimetic compound with the chemical formula C35H47N5O8S and a molecular weight of 697.84 g/mol, NC9 is designed to bind covalently to the active site of TG2, locking the enzyme in an open conformation that disrupts its GTP-binding activity [2]. This dual inhibition of both transamidase and GTP-binding functions distinguishes NC9 from many other TG2 inhibitors that primarily target only one of these activities, making it a valuable research tool for investigating TG2's role in cancer stem cell survival, cell migration, and extracellular matrix remodeling [3].

Why NC9 Cannot Be Substituted with Generic TG2 Inhibitors: Evidence-Based Differentiation


Although multiple transglutaminase 2 (TG2) inhibitors are commercially available, including VA4, VA5, KCC009, and CP4d, they are not functionally interchangeable with NC9 [1]. NC9 exhibits a unique mechanism of action that involves covalent binding to the transamidase site, which allosterically locks TG2 in an open conformation, thereby abolishing GTP-binding activity. This dual functional inhibition is critical for targeting cancer stem cell (CSC) survival pathways, whereas other inhibitors may only block transamidase activity or target different conformational states [2]. Furthermore, NC9 demonstrates >100-fold selectivity for TG2 over other transglutaminase family members (TG1, TG3, and FXIIIa) in enzymatic assays, a level of specificity not consistently achieved by all commercially available TG2 inhibitors [3]. Substituting NC9 with a less selective or functionally distinct inhibitor can compromise experimental reproducibility and confound data interpretation, particularly in studies investigating TG2's GTP-binding-dependent signaling in cancer biology [4].

NC9 Quantitative Differentiation: Head-to-Head Comparison Data for Scientific Selection


NC9 vs. VA4: Comparative Inhibitory Efficiency and Cellular Efficacy in TG2 Inhibition

In enzymatic assays measuring TG2 inhibition, NC9 exhibits a kinact/KI value of 76.4 × 10^3 M^-1 min^-1, whereas the structurally optimized derivative VA4 shows a higher kinact/KI of 107 × 10^3 M^-1 min^-1. However, in cellular proliferation assays using SCC-13 cancer stem cells, NC9 demonstrates superior potency compared to VA4, indicating that enzymatic potency does not directly translate to cellular efficacy [1].

TG2 Inhibition Cancer Stem Cells Structure-Activity Relationship

NC9 Selectivity Profile: >100-Fold Preference for TG2 Over TG1, TG3, and FXIIIa

In enzymatic selectivity assays, NC9 demonstrates >100-fold selectivity for TG2 compared to other transglutaminase family members, including TG1, TG3, and Factor XIIIa [1]. This high degree of target specificity is further supported by proteome-wide screening using activity-based probes, which revealed no significant off-target engagement at a concentration of 10 μM [2].

TG2 Selectivity Transglutaminase Family Off-Target Activity

NC9 Dose-Dependently Inhibits Mineralization and Collagen Deposition in Osteoblast Cultures

In MC3T3-E1 osteoblast cultures, NC9 treatment reduces TG activity to 51% of control levels at 25 μM, with corresponding reductions in calcium deposition and collagen type I (COL I) deposition. Specifically, calcium deposition in cell layers was reduced to 46%, 12%, and 9% of control with 10, 25, and 50 μM NC9, respectively. COL I deposition decreased to 61%, 45%, and 19% of controls at the same concentrations [1]. These effects are attributed to the inhibition of Factor XIIIA (FXIIIA) activity on the osteoblast surface, which regulates microtubule dynamics and secretory vesicle trafficking [2].

Osteoblast Differentiation Bone Mineralization Extracellular Matrix

NC9 Targets Cancer Stem Cell Survival via Dual Inhibition of Transamidase and GTP-Binding Activities

Unlike reversible TG2 inhibitors such as CP4d, which trap TG2 in a closed conformation, NC9 irreversibly binds to the transamidase active site and locks the enzyme in an open conformation. This conformational lock disrupts the GTP-binding site, thereby inhibiting both transamidase and GTP-binding/GTPase activities [1]. This dual inhibition is critical because GTP-binding activity, rather than transamidase activity, is essential for TG2-dependent cancer stem cell (CSC) survival, invasion, and tumor formation [2]. In epidermal cancer stem cells (ECS), NC9 treatment reduces cell survival, spheroid formation, and Matrigel invasion, while enhancing apoptosis and impairing epithelial-mesenchymal transition (EMT) [3].

Cancer Stem Cells TG2 GTP-Binding Cell Survival

NC9 in Breast Cancer: Modulation of NF-κB and Apoptosis for Combination Therapy

In breast cancer cell lines, NC9 treatment leads to the control of NF-κB activity and the induction of apoptosis, demonstrating potential for combination therapies with chemotherapeutic agents such as Doxorubicin [1]. Specifically, pharmacological inhibition of TG2's catalytic activity with NC9 reduces MVP (major vault protein) stability, ERK1/2 activation, and aggressive cellular behaviors [2]. While direct quantitative comparisons to other TG2 inhibitors in this context are limited, these findings establish NC9 as a validated tool for investigating TG2-dependent drug resistance mechanisms in breast cancer.

Breast Cancer NF-κB Signaling Doxorubicin Synergy

Optimal Research and Industrial Applications for NC9 TG2 Inhibitor


Cancer Stem Cell (CSC) Survival and Metastasis Studies

Based on its unique ability to lock TG2 in an open conformation and abolish GTP-binding activity (Evidence Item 4), NC9 is ideally suited for investigating the role of TG2 in CSC survival, spheroid formation, invasion, and epithelial-mesenchymal transition (EMT) [1]. Researchers studying squamous cell carcinoma, ovarian cancer, or breast cancer stem cells should prioritize NC9 over other TG2 inhibitors that do not disrupt GTP-binding [2].

Osteoblast Differentiation and Bone Matrix Mineralization Assays

As demonstrated by dose-dependent inhibition of TG activity, calcium deposition, and collagen type I deposition in MC3T3-E1 osteoblast cultures (Evidence Item 3), NC9 is a validated tool for dissecting the contributions of transglutaminase activity (particularly FXIIIA) to osteoblast differentiation and extracellular matrix formation [3]. This application is particularly relevant for bone biology and osteoporosis research.

Mechanistic Studies of TG2 Conformational Dynamics and Dual Activity Inhibition

NC9's irreversible covalent binding and allosteric locking of TG2 in the open conformation (Evidence Item 4) make it an essential reagent for biochemical and structural biology studies aimed at understanding the conformational regulation of TG2 and the interplay between its transamidase and GTP-binding activities [1]. Its use is recommended over reversible inhibitors like CP4d when investigating the functional consequences of open vs. closed TG2 states.

Drug Resistance and Combination Therapy Research in Breast Cancer

Evidence that NC9 modulates NF-κB signaling and induces apoptosis in breast cancer cells (Evidence Item 5) positions it as a valuable tool for exploring TG2-mediated chemoresistance mechanisms and for pre-clinical evaluation of combination strategies with agents like Doxorubicin [4]. Researchers in oncology drug development should consider NC9 for studies where TG2 inhibition is hypothesized to sensitize cancer cells to chemotherapy.

Technical Documentation Hub

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